molecular formula C9H8BrClO B1335798 1-(Allyloxy)-4-bromo-2-chlorobenzene CAS No. 84109-21-7

1-(Allyloxy)-4-bromo-2-chlorobenzene

Cat. No.: B1335798
CAS No.: 84109-21-7
M. Wt: 247.51 g/mol
InChI Key: ZZRMGQOIFBKQIH-UHFFFAOYSA-N
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Description

1-(Allyloxy)-4-bromo-2-chlorobenzene is an organic compound that belongs to the class of halogenated aromatic ethers It features a benzene ring substituted with an allyloxy group at the first position, a bromine atom at the fourth position, and a chlorine atom at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Allyloxy)-4-bromo-2-chlorobenzene can be synthesized through a multi-step process involving the following key steps:

    Nitration: The starting material, 2-chlorophenol, undergoes nitration to introduce a nitro group at the para position.

    Bromination: The nitro compound is then brominated to introduce a bromine atom at the meta position relative to the nitro group.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in hydrochloric acid.

    Allylation: The amino group is then converted to an allyloxy group through an allylation reaction using allyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in reactors designed for large-scale chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(Allyloxy)-4-bromo-2-chlorobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles through reactions such as Suzuki-Miyaura coupling, Sonogashira coupling, and Ullmann coupling.

    Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The compound can undergo reduction reactions to remove the halogen atoms or to reduce the allyloxy group to an alcohol.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid.

    Sonogashira Coupling: Palladium catalyst, copper co-catalyst, and terminal alkyne.

    Ullmann Coupling: Copper catalyst and an appropriate nucleophile.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution Reactions: Various substituted aromatic compounds depending on the nucleophile used.

    Oxidation Reactions: Epoxides, aldehydes, or carboxylic acids.

    Reduction Reactions: Dehalogenated compounds or alcohols.

Scientific Research Applications

1-(Allyloxy)-4-bromo-2-chlorobenzene has several scientific research applications:

    Organic Synthesis: It serves as a versatile starting material for the synthesis of various aromatic compounds.

    Material Science: The compound can be used as a building block for the synthesis of functional polymers and organic electronic materials such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

    Biological Research: It can be used as a probe to study the effects of halogenated aromatic ethers on biological systems.

    Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly those targeting specific molecular pathways.

Mechanism of Action

The mechanism of action of 1-(Allyloxy)-4-bromo-2-chlorobenzene involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the allyloxy group can undergo various chemical transformations. These interactions can affect molecular pathways and cellular processes, making the compound useful in studying specific biochemical mechanisms.

Comparison with Similar Compounds

1-(Allyloxy)-4-bromo-2-chlorobenzene can be compared with other similar compounds such as:

    1-(Allyloxy)-4-propoxybenzene: This compound has a similar structure but with a propoxy group instead of a chlorine atom. It is known for its insecticidal properties.

    1,4-Diallyloxybenzene: This compound has two allyloxy groups and is used in the synthesis of polymers and other organic materials.

    1,4-Dipropoxybenzene: This compound has two propoxy groups and is used in similar applications as this compound.

The uniqueness of this compound lies in its combination of halogen atoms and an allyloxy group, which provides a unique reactivity profile and makes it suitable for a wide range of applications in organic synthesis and material science.

Properties

IUPAC Name

4-bromo-2-chloro-1-prop-2-enoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO/c1-2-5-12-9-4-3-7(10)6-8(9)11/h2-4,6H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRMGQOIFBKQIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90391777
Record name Benzene, 4-bromo-2-chloro-1-(2-propenyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84109-21-7
Record name Benzene, 4-bromo-2-chloro-1-(2-propenyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyl 4-bromo-2-chlorophenyl ether
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